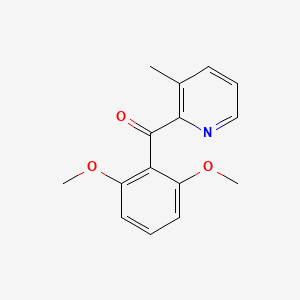

2-(2,6-Dimethoxybenzoyl)-3-methylpyridine

Descripción

2-(2,6-Dimethoxybenzoyl)-3-methylpyridine is a substituted pyridine derivative featuring a 3-methylpyridine core fused with a 2,6-dimethoxybenzoyl group. This structure combines aromatic methoxy substituents with a methylated pyridine ring, conferring unique electronic and steric properties. The analysis below extrapolates insights from structurally related methylpyridine derivatives and benzoyl-containing analogs to infer its behavior and applications.

Propiedades

IUPAC Name |

(2,6-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-6-5-9-16-14(10)15(17)13-11(18-2)7-4-8-12(13)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWUQBBFCSGCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=C(C=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101217598 | |

| Record name | (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-13-7 | |

| Record name | (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary target of 2-(2,6-Dimethoxybenzoyl)-3-methylpyridine is similar to that of Meticillin, a beta-lactam antibiotic of the penicillin class. The compound targets the MecA PBP2’ (penicillin binding protein 2’) and Penicillin-binding protein 2a in Staphylococcus aureus and Streptococcus pneumoniae. These proteins are crucial for bacterial cell wall synthesis.

Mode of Action

Like other beta-lactam antimicrobials, this compound likely blocks the synthesis of the bacterial cell wall. It inhibits the cross-linkage between the peptidoglycan polymer chains, which constitute a significant portion of gram-positive bacterial cell walls. This inhibition occurs through the competitive inhibition of the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis.

Actividad Biológica

2-(2,6-Dimethoxybenzoyl)-3-methylpyridine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H15N1O3

- CAS Number : 1187166-13-7

This compound features a pyridine ring substituted with a dimethoxybenzoyl group, which is crucial for its biological activity.

Antimicrobial Activity

Studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For example, derivatives of pyridine have shown efficacy against various bacterial strains. A comparative study revealed zones of inhibition (ZI) against Klebsiella pneumoniae and Streptococcus species, suggesting that similar compounds may have comparable antimicrobial effects.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Cefixime | 18 | K. pneumoniae |

| Azithromycin | 19.5 | Streptococcus |

Antioxidant Activity

The antioxidant potential of this compound has been investigated through free radical scavenging assays. The compound demonstrated notable activity against DPPH and ABTS radicals, indicating its capability to mitigate oxidative stress.

- IC50 Values : The IC50 values for the compound were found to be comparable to standard antioxidants like ascorbic acid.

Enzyme Inhibition

Inhibitory effects on key enzymes have also been reported. The compound showed promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

| Enzyme | IC50 (µg/mL) | Standard (Galantamine) |

|---|---|---|

| Acetylcholinesterase | TBD | 0.95 |

| Butyrylcholinesterase | TBD | 0.87 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities by binding to active sites or allosteric sites on enzymes involved in various metabolic pathways.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several pyridine derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited significant antibacterial properties comparable to conventional antibiotics.

- Assessment of Antioxidant Properties : In vitro assays demonstrated that the compound effectively scavenged free radicals, which may contribute to its protective effects in cellular models exposed to oxidative stress.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9): This compound shares a methoxy-pyridine backbone but incorporates a dihydrobenzodioxin group and dimethylaminomethylphenyl substituent. Its molecular weight (391.46 g/mol) and polar functional groups suggest higher solubility in organic solvents compared to 2-(2,6-dimethoxybenzoyl)-3-methylpyridine, which lacks amine substituents .

- 2-Methylpyridine vs. 3-Methylpyridine: Property 2-Methylpyridine 3-Methylpyridine Catalyst Preference MnFe₂O₄ (high temp) Ni-Co ferrite (low temp) Selectivity 68% (2-methyl) Dominant product (3-methyl) Reaction Conditions 673 K, specialized reactor Ambient (non-catalytic)

The 2,6-dimethoxybenzoyl group in the target compound likely enhances electron density at the pyridine ring, altering its coordination behavior and acidity compared to unsubstituted methylpyridines.

Mechanistic Pathways

- 3-Methylpyridine Formation: Non-catalytic pathways involve acrolein condensation and imine intermediates, favoring 3-methylpyridine due to lower electronegativity at the β-carbon of alkenyl groups . This contrasts with catalytic vapor-phase methods, where steric and electronic effects of the catalyst dictate regioselectivity .

Implications for this compound : The bulky benzoyl group may hinder similar condensation pathways, necessitating alternative synthetic routes. Its electron-rich aromatic system could also stabilize charge-transfer complexes or act as a directing group in further functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.